(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327171-04-9
VCID: VC7233973
InChI: InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)Cl)F
Molecular Formula: C23H17ClFN3O3
Molecular Weight: 437.86

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327171-04-9

VCID: VC7233973

Molecular Formula: C23H17ClFN3O3

Molecular Weight: 437.86

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide - 1327171-04-9

Description

The compound "(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide" is a synthetic derivative belonging to the chromene family. Chromenes are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound integrates structural motifs such as a chromene core, a carboxamide group, and halogenated aromatic substituents, which enhance its pharmacological potential.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions:

  • Formation of the Chromene Core: Typically achieved via cyclization reactions involving salicylaldehyde derivatives and malononitrile or similar reagents.

  • Introduction of the Carboxamide Group: Coupling reactions using amines and activated carboxylic acids or esters.

  • Addition of Halogenated Phenyl Substituent: Electrophilic substitution or coupling reactions to introduce the chlorinated and fluorinated phenyl group.

  • Imine Bond Formation: Condensation of an amine with an aldehyde or ketone under mild conditions.

Biological Activity

Compounds with similar structures have demonstrated significant biological activities:

  • Anticancer Potential: Chromene derivatives are known for their ability to inhibit tumor cell proliferation by targeting DNA or key enzymes involved in cell division.

    • The halogenation pattern (chlorine and fluorine) enhances lipophilicity and membrane permeability, potentially improving cytotoxicity against cancer cells.

  • Anti-inflammatory Properties: The presence of a methoxy group on the chromene ring has been associated with anti-inflammatory effects due to inhibition of pro-inflammatory mediators.

  • Antimicrobial Activity: The carboxamide functionality and halogen substituents contribute to antimicrobial efficacy by disrupting bacterial cell walls or enzyme systems.

Applications in Drug Design

This compound serves as a promising scaffold for designing drugs targeting:

  • Cancer: By modifying substituents on the chromene ring or phenyl group, researchers can optimize binding affinity for specific targets like kinases or DNA.

  • Infectious Diseases: Functionalization with additional polar groups may enhance selectivity against bacterial or fungal pathogens.

  • Neurodegenerative Disorders: Chromenes have shown potential as antioxidants and neuroprotective agents.

CAS No. 1327171-04-9
Product Name (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Molecular Formula C23H17ClFN3O3
Molecular Weight 437.86
IUPAC Name 2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29)
Standard InChIKey RILBHVJRAIAHAM-VYIQYICTSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)Cl)F
Solubility not available
PubChem Compound 51367606
Last Modified Jul 25 2023

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